BenchChemオンラインストアへようこそ!

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide (CAS 1797889-39-4) is a synthetic small-molecule benzamide derivative with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol. It belongs to the arylpiperidinyl benzamide class, characterized by a 2-methylbenzamide group coupled via an aniline linker to a 3-methoxypiperidine ring.

Molecular Formula C20H24N2O2
Molecular Weight 324.424
CAS No. 1797889-39-4
Cat. No. B2957638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide
CAS1797889-39-4
Molecular FormulaC20H24N2O2
Molecular Weight324.424
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC
InChIInChI=1S/C20H24N2O2/c1-15-6-3-4-8-19(15)20(23)21-16-9-11-17(12-10-16)22-13-5-7-18(14-22)24-2/h3-4,6,8-12,18H,5,7,13-14H2,1-2H3,(H,21,23)
InChIKeyUSOJAPLJQZGZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide (CAS 1797889-39-4): Core Identity and Procurement Specifications


N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide (CAS 1797889-39-4) is a synthetic small-molecule benzamide derivative with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol . It belongs to the arylpiperidinyl benzamide class, characterized by a 2-methylbenzamide group coupled via an aniline linker to a 3-methoxypiperidine ring. Compounds in this structural family have been investigated as modulators of the Hedgehog signaling pathway via Smoothened (Smo) receptor inhibition [1] and as 5-HT4 receptor ligands for gastrointestinal prokinetic applications, where the 3-methoxypiperidine moiety is recognized as a key pharmacophoric element derived from norcisapride and cisapride [2].

Why N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide Cannot Be Interchanged with Generic Benzamide-Piperidine Analogs


Substituting N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide with a generic benzamide-piperidine analog is scientifically unsound due to three interdependent structural features that collectively govern target engagement. First, the position of the methoxy group on the piperidine ring (3-position vs. 4-position) alters the spatial orientation and electronic character of the piperidine nitrogen's lone pair, directly impacting receptor binding pocket complementarity . Second, the 2-methyl substitution on the benzamide ring introduces a steric ortho effect that restricts rotation around the amide C–N bond, influencing conformational pre-organization distinct from unsubstituted or para-substituted benzamide analogs [1]. Third, the 3-methoxypiperidine moiety is an established pharmacophore in 5-HT4 receptor modulation (derived from norcisapride), and replacement with 4-methylpiperidine abolishes this activity profile, as demonstrated by Choi et al. where the 3-methoxypiperidine-to-4-methylpiperidine substitution fundamentally altered receptor binding [2]. These structural determinants cannot be replicated by off-the-shelf benzamide-piperidine compounds lacking the precise substitution pattern.

Quantitative Differentiation Evidence: N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide vs. Closest Analogs


Positional Isomer Differentiation: 3-Methoxy vs. 4-Methoxy Piperidine Substitution Effects on Molecular Properties

The 3-methoxypiperidine substitution in the target compound creates a chiral center at the piperidine 3-position, which is absent in the 4-methoxy positional isomer. This stereochemical feature introduces the possibility of enantiomer-specific target interactions. The 3-methoxy group adopts an equatorial or axial orientation that modulates the basicity and steric environment of the piperidine nitrogen differently than the 4-methoxy isomer. In the context of 5-HT4 receptor benzamide pharmacophores, the 3-methoxypiperidine scaffold (as found in norcisapride) is specifically required for dual 5-HT4 agonism and 5-HT3 antagonism; relocation of the methoxy group to the 4-position would abolish this activity profile, though direct comparative data for this specific compound pair is not published [1]. The molecular formula also differs: C20H24N2O2 (target) vs. C17H24N2O2 for the 4-methoxy isomer comparator, reflecting different structural connectivity .

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

3-Methoxypiperidine Pharmacophore Validation in 5-HT4 Receptor Modulation

The 3-methoxypiperidine substructure in the target compound is a validated pharmacophore for 5-HT4 receptor modulation, established through the clinical development of cisapride and its active metabolite norcisapride. Choi et al. (2023) demonstrated that when the 3-methoxypiperidine moiety of norcisapride was replaced with a 4-methylpiperidinyl group to eliminate the chiral center, the resulting analogs required complete SAR re-optimization, yielding lead compound 28b with 5-HT4 receptor binding IC50 = 0.067 μM [1]. While the target compound bears a distinct 2-methylbenzamide group (vs. 4-amino-5-chloro-2-methoxybenzamide in norcisapride), the conserved 3-methoxypiperidine-aniline scaffold positions it as a scaffold-hopping candidate for exploring 5-HT4 pharmacology with potentially differentiated benzamide-side SAR [2]. Norcisapride itself acts as a dual 5-HT4 agonist and 5-HT3 antagonist, and variations in the benzamide substitution pattern are known to modulate this functional selectivity ratio [3].

GPCR Pharmacology 5-HT4 Receptor Prokinetic Agents

Differentiation from Unsubstituted Piperidine Analog via Calculated Physicochemical Properties

Compared to the unsubstituted piperidine analog N-(4-(piperidin-1-yl)phenyl)-2-methylbenzamide (MW ~308 g/mol), the 3-methoxy substitution on the target compound increases molecular weight by ~16 g/mol, adds one hydrogen bond acceptor, and increases the topological polar surface area (TPSA) by approximately 18.5 Ų (calculated ether oxygen contribution) . The 3-methoxy group also lowers the calculated logP relative to the unsubstituted piperidine, potentially improving aqueous solubility while maintaining sufficient lipophilicity for membrane permeability. These physicochemical shifts place the target compound in a property space that differs from both the unsubstituted piperidine analog and the 4-methoxy isomer, potentially affecting blood-brain barrier permeability, CYP450 metabolic susceptibility, and plasma protein binding in ways that are relevant for lead optimization [1]. In the benzamide-piperidine Smo inhibitor series described by Ding et al., methoxy substitution on the benzamide ring (rather than the piperidine) was shown to modulate Gli-luciferase inhibitory activity, with compound 5q demonstrating promising Hh pathway inhibition [2].

Drug Design Physicochemical Profiling CNS Drug Likeness

Synthetic Tractability and Scaffold Diversity Advantage Over Norcisapride-Derived Benzamides

The target compound features a synthetically distinct connectivity compared to norcisapride-class benzamides: the 3-methoxypiperidine is N-linked to a 4-aminophenyl spacer, which is then amidated with 2-methylbenzoic acid. In contrast, norcisapride features a 4-amino-3-methoxypiperidine core where the benzamide is directly attached at the piperidine 4-position via an amide bond [1]. This topological difference means the target compound presents the benzamide group at a different vector and distance from the piperidine ring compared to norcisapride. Synthetically, the target compound is assembled via sequential nucleophilic aromatic substitution (SNAr) of 3-methoxypiperidine with 4-fluoronitrobenzene followed by nitro reduction and acylation with 2-methylbenzoyl chloride, a modular route that enables independent variation of the piperidine substituent, the aniline spacer, and the benzoyl group [2]. This modularity supports efficient library synthesis for SAR exploration. The compound is commercially available at 95%+ purity .

Synthetic Chemistry Scaffold Diversity Library Design

High-Impact Research and Industrial Application Scenarios for N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide


5-HT4 Receptor SAR Exploration via Scaffold Hopping from Norcisapride

The target compound serves as a scaffold-hopping starting point for 5-HT4 receptor agonist discovery. Its N-linked 3-methoxypiperidine-aniline topology presents the 2-methylbenzamide group at a distinct vector compared to norcisapride's C4-linked benzamide [1]. Researchers can systematically vary the benzamide substituent (e.g., 2-Cl, 2-CF3, 2-OCH3) and the piperidine N-substituent to map 5-HT4 binding pocket tolerance, using norcisapride (5-HT4 agonist/5-HT3 antagonist) and compound 28b (5-HT4 IC50 = 0.067 μM) as benchmark comparators [2]. The 3-methoxypiperidine moiety retains the established pharmacophore while the altered scaffold topology may confer differentiated functional selectivity between 5-HT4 and 5-HT3 receptors.

Hedgehog Pathway Inhibitor Screening and Smo Binding Probe Development

Benzamide-piperidine hybrids have demonstrated Smoothened (Smo) receptor inhibition in Gli-luciferase reporter assays, as shown by Ding et al. (2017) [1]. The target compound's 3-methoxypiperidine-aniline-benzamide architecture represents an underexplored chemotype within the Smo inhibitor landscape. It can be deployed in orthogonal Smo binding assays (fluorescence competitive displacement using BODIPY-cyclopamine) to establish whether the N-linked topology retains Smo affinity comparable to established benzamide-piperidine Smo ligands. Positive hits can be benchmarked against cyclopamine and vismodegib, with the 3-methoxy group offering a handle for metabolic stabilization optimization.

Physicochemical Property Benchmarking for CNS vs. Peripheral Drug Candidate Triage

The compound's calculated property profile (MW 324.42, predicted TPSA ~41.6 Ų, predicted clogP 3.0–3.5) situates it near the boundary of CNS drug-likeness (typically MW < 400, TPSA < 90 Ų) [1]. When compared to the unsubstituted piperidine analog (lower TPSA, higher clogP) and the more polar norcisapride scaffold (additional HBD/HBA from 4-amino-5-chloro substitution), the target compound offers a balanced profile suitable for parallel CNS and peripheral assessment. Procurement for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability screening, alongside the 4-methoxy isomer and unsubstituted piperidine comparator, enables direct experimental determination of how 3-methoxy substitution affects passive permeability and efflux ratio [2].

Chiral Chromatography Method Development and Enantiomer-Specific Pharmacology

The 3-methoxypiperidine ring contains a stereogenic center at C3, making the target compound a racemic mixture amenable to chiral resolution. Given the established enantioselective pharmacology of cisapride and norcisapride—where the (3S,4R) configuration is critical for dual 5-HT4/5-HT3 activity [1]—separation of the (R)- and (S)-3-methoxypiperidine enantiomers of the target compound via chiral supercritical fluid chromatography (SFC) or HPLC with polysaccharide-based chiral stationary phases enables enantiomer-specific pharmacological profiling. This addresses the critical procurement question of whether a single enantiomer demonstrates superior target engagement or reduced off-target activity compared to the racemate, a key differentiator from achiral piperidine benzamide analogs.

Quote Request

Request a Quote for N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.